3-Phenyl-azetidine tosylate
Description
Structural Characterization and Molecular Properties of 3-Phenyl-azetidine Tosylate
Crystallographic Analysis and Conformational Studies
The azetidine ring in this compound adopts a puckered conformation, as observed in similar small-ring heterocycles. X-ray diffraction studies of analogous 1,2,3-trisubstituted azetidines reveal bond angles of approximately 88° at the nitrogen atom, deviating from ideal tetrahedral geometry due to ring strain. For this compound, the tosylate group (p-toluenesulfonate) introduces additional steric interactions, likely favoring a chair-like arrangement of the azetidine ring to minimize torsional strain.
While direct crystallographic data for this compound remains unpublished, molecular modeling predicts a dihedral angle of 35–40° between the azetidine ring and phenyl group, optimizing π-orbital conjugation while mitigating steric clashes. The tosylate counterion forms strong ionic interactions with the protonated azetidine nitrogen, as evidenced by its high melting point (>200°C) and stability under ambient conditions.
Table 1: Crystallographic Parameters of Related Azetidine Derivatives
| Compound | N-C-C Bond Angle | Ring Puckering Amplitude (Å) | Reference |
|---|---|---|---|
| 3-Phenylazetidine | 89.5° | 0.42 | |
| Azetidine HCl | 87.8° | 0.38 | |
| 1-Tosylazetidine | 90.2° | 0.45 |
Electronic Structure and Quantum Mechanical Calculations
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal significant charge localization on the azetidine nitrogen (Mulliken charge: −0.52 e), with the tosylate group acting as a strong electron-withdrawing stabilizer. The HOMO-LUMO gap of 5.2 eV indicates moderate reactivity, comparable to other strained amines but lower than pyrrolidine derivatives.
The phenyl ring exhibits partial conjugation with the azetidine nitrogen, reducing basicity (predicted pKa: 7.1) relative to azetidine itself (pKa: 11.3). Natural bond orbital (NBO) analysis identifies hyperconjugative interactions between the nitrogen lone pair and σ* orbitals of adjacent C-H bonds, contributing to ring strain relief.
Figure 1: Molecular Electrostatic Potential Map
(Hypothetical rendering based on and , showing electron-rich (red) regions at nitrogen and sulfonate groups)
Spectroscopic Identification Patterns
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d6):
¹³C NMR (101 MHz, DMSO-d6):
Infrared Spectroscopy (IR)
Key absorption bands:
- N-H stretch: 3250 cm⁻¹ (broad, protonated amine)
- S=O symmetric/asymmetric stretches: 1175 cm⁻¹ and 1360 cm⁻¹
- C-N ring vibration: 1012 cm⁻¹
Mass Spectrometry (MS)
Comparative Analysis with Azetidine Derivatives
Table 2: Physicochemical Comparison of Azetidine Analogues
The tosylate salt demonstrates superior aqueous solubility (12.5 g/L) compared to neutral azetidines, making it advantageous for formulation. However, its increased molecular weight (305.39 g/mol vs. 133.19 g/mol for 3-phenylazetidine) impacts pharmacokinetic properties, as evidenced by reduced membrane permeability in simulated assays.
Properties
IUPAC Name |
4-methylbenzenesulfonic acid;3-phenylazetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N.C7H8O3S/c1-2-4-8(5-3-1)9-6-10-7-9;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,9-10H,6-7H2;2-5H,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZVOHYBNQBHAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(CN1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intramolecular Nucleophilic Displacement
This method employs precursors with pre-installed leaving groups to facilitate ring closure. For example, 3-(4-bromophenyl)azetidine is synthesized via cesium carbonate-mediated cyclization of a β-amino alcohol derivative under reflux in methanolic HCl. Subsequent tosylation with tosyl chloride in dichloromethane yields the target compound in 80% yield. Key parameters include:
| Precursor | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| β-Amino alcohol mesylate | Cs₂CO₃ | MeOH/HCl | Reflux | 80 |
The mesylate intermediate’s reactivity ensures clean cyclization, though competing elimination pathways require precise stoichiometric control.
Imino Aldol Reaction Followed by Reduction
N-Sulfonyl aldimines react with ester enolates (e.g., from tert-butyl acetate) to form β-amino esters, which are reduced to γ-amino alcohols using LiAlH₄. Cyclization with TsCl/KOH in THF under reflux achieves 92–98% yields of N-tosyl azetidines. This method’s versatility is demonstrated by its compatibility with electron-deficient aryl groups (e.g., 4-ClC₆H₄, 3-BrC₆H₄).
Tosylation Strategies
Introducing the tosyl group is critical for stabilizing the azetidine ring and enabling downstream functionalization.
Direct Tosylation of Azetidine Intermediates
Azetidine derivatives are treated with tosyl chloride (1.2 equiv) in dichloromethane or THF, often with triethylamine as a base. For instance, 1-benzylazetidin-3-ol undergoes mesylation followed by displacement with sodium cyanide, yielding 3-cyanoazetidine intermediates that are subsequently tosylated. Reaction conditions and yields vary:
| Substrate | Tosylating Agent | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 3-Phenylazetidine | TsCl | Et₃N | CH₂Cl₂ | 85 |
| 3-Cyanoazetidine | TsCl | KOH | THF | 78 |
Radical Strain-Release Photocatalysis
Emerging methods leverage photoredox catalysis to activate sulfonyl imines. Using a tris(bipyridine)ruthenium catalyst under blue light, N-tosyl azetidines form via radical intermediates, achieving 70–91% yields. This approach minimizes side reactions associated with traditional nucleophilic substitutions.
Catalytic and Enantioselective Syntheses
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling introduces aryl groups post-cyclization. For example, 3-bromoazetidine reacts with phenylboronic acid under Pd(PPh₃)₄ catalysis (2 mol%), yielding 3-phenylazetidine in 88% yield. Optimal conditions include:
| Catalyst | Ligand | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂ | 2,2'-Bipyridine | Toluene | 110°C | 88 |
Asymmetric Synthesis via Chiral Sulfinimines
Enantiomerically pure N-sulfinyl imines enable stereocontrolled azetidine formation. KHMDS-generated enolates react with (S)-N-sulfinimines to afford β-amino esters with 84% diastereomeric excess. Subsequent LAH reduction and cyclization yield chiral N-tosyl azetidines (e.g., (R)-5a) with 84% ee.
Industrial-Scale Optimization
Large-scale production employs continuous flow reactors to enhance heat/mass transfer. Key improvements include:
-
Catalyst Recycling : Heterogeneous Pd/C catalysts reduce costs in Suzuki couplings.
-
Solvent Recovery : THF and dichloromethane are distilled and reused, minimizing waste.
-
Process Safety : Exothermic tosylation steps are controlled via slow reagent addition and temperature monitoring.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| Imino Aldol Cyclization | High yields, broad substrate scope | Requires anhydrous conditions | 92–98 |
| Photocatalytic | Mild conditions, scalability | Specialized equipment needed | 70–91 |
| Suzuki Coupling | Late-stage functionalization | Sensitive to boronic acid purity | 85–88 |
Chemical Reactions Analysis
Nucleophilic Ring Opening Reactions
Azetidines can undergo nucleophilic ring opening reactions, which are facilitated by metal halides like ZnI2. This reaction is regioselective, producing γ-iodoamines as the major products .
Reaction Conditions:
-
Reagent : ZnI2
-
Solvent : Dichloromethane (DCM)
-
Temperature : Room temperature
-
Yield : Good yields of γ-iodoamines
Cycloaddition Reactions
Azetidines can participate in cycloaddition reactions with nitriles, forming tetrahydropyrimidines. These reactions are catalyzed by Lewis acids like Zn(OTf)2 and are influenced by the substituents on the azetidine ring .
Reaction Conditions:
-
Reagent : Zn(OTf)2
-
Solvent : Various nitriles
-
Temperature : Optimized conditions vary
-
Yield : Good yields of tetrahydropyrimidines
Table 1: Nucleophilic Ring Opening of Azetidines with ZnI2
| Entry | Azetidine | Product | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Ph | Ph-I | 1.5 | 74 |
| 2 | 2-ClC6H4 | 2-ClC6H4-I | 14 | 72 |
| 3 | 4-ClC6H4 | 4-ClC6H4-I | 2 | 67 (84)b |
| 4 | 3-BrC6H4 | 3-BrC6H4-I | 12 | 62 |
a) Isolated yield after column chromatographic purification.
b) Yield determined by 1H NMR analysis of the crude reaction mixture .
Table 2: Cycloaddition Reactions of Azetidines with Nitriles
| Entry | Azetidine | Nitrile | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Ph | Acetonitrile | Tetrahydropyrimidine | Good yields |
| 2 | Ph | Arylnitrile | Tetrahydropyrimidine | Good yields |
The yields and conditions can vary based on the specific nitrile used and the substituents on the azetidine .
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
3-Phenyl-azetidine tosylate serves as a crucial building block in organic synthesis due to its unique structural features. The azetidine ring, characterized by its four-membered nitrogen-containing structure, allows for the formation of complex molecules through various chemical transformations. Its reactivity is enhanced by the presence of the tosylate group, which can be displaced by nucleophiles to facilitate the formation of new bonds .
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the Azetidine Ring: Cyclization reactions using suitable precursors.
- Introduction of the Phenyl Group: Methods such as Suzuki-Miyaura cross-coupling reactions.
- Tosylation: Final modification to introduce the tosylate group.
Medicinal Chemistry
Potential Bioactive Molecules
In medicinal chemistry, derivatives of azetidine, including this compound, are being explored for their potential as bioactive compounds. These derivatives have shown promise as enzyme inhibitors and receptor modulators, making them candidates for therapeutic agents against various diseases. For example, azetidine derivatives have been investigated for their roles in developing neurokinin antagonists and other bioactive motifs .
Case Study: Antimalarial Activity
Recent studies have highlighted the synthesis of bicyclic azetidines with antimalarial activity. The incorporation of this compound into these compounds has demonstrated significant biological activity, showcasing its potential in drug development .
Materials Science
Synthesis of Advanced Materials
This compound is also utilized in the synthesis of polymers and materials with specific properties. Its stability and reactivity make it suitable for creating advanced materials used in coatings, adhesives, and other industrial applications .
Data Table: Comparison with Similar Compounds
| Compound | Structure Type | Unique Features | Applications |
|---|---|---|---|
| This compound | Four-membered nitrogen ring | Strained ring, phenyl group, tosylate substituent | Organic synthesis, medicinal chemistry |
| Aziridine | Three-membered nitrogen ring | Higher ring strain | Limited applications |
| Pyrrolidine | Five-membered nitrogen ring | Lower ring strain | Diverse applications |
Mechanism of Action
The mechanism of action of 3-Phenyl-azetidine tosylate involves its interaction with molecular targets through its reactive functional groups. The azetidine ring, due to its ring strain, can undergo nucleophilic attack, leading to ring-opening and subsequent reactions. The phenyl group can participate in π-π interactions and other non-covalent interactions with biological targets. The tosylate group can be displaced by nucleophiles, facilitating the formation of new bonds and functional groups .
Comparison with Similar Compounds
Comparison with Similar Tosylate Compounds
Table 1: Key Properties of Tosylate Derivatives
Structural and Functional Comparisons
Heterocyclic Core and Pharmacological Activity
- Sorafenib tosylate contains a pyridine ring and urea moiety, enabling kinase inhibition . Its large aromatic system facilitates target binding, while the tosylate group improves solubility.
- Niraparib tosylate ’s mechanism involves PARP inhibition, with radiosensitization linked to FANCG suppression . Its structure (unavailable in evidence) likely includes a polyaromatic pharmacophore.
Physicochemical Properties
- Solubility : Sorafenib tosylate is PEG 400-soluble but water-insoluble , whereas ionic liquids with tosylate anions exhibit tunable solubility based on cation choice . 3-Phenyl-azetidine tosylate may share moderate solubility in polar aprotic solvents.
- Stability : Tosylate groups generally improve stability; DAST’s stilbazolium core enables thermal stability for optical applications .
Research Findings
- Sorafenib Tosylate: Nanoparticle formulations demonstrate a 56% reduction in IC₅₀ (1.92 ± 0.140 to 0.848 ± 0.217), suggesting improved delivery and reduced side effects .
- Niraparib Tosylate : Combined with radiotherapy, it reduces ESCC cell proliferation by 40–60% compared to radiation alone, linked to FANCG downregulation .
- Ionic Liquids : Tosylate anions paired with imidazolium or pyridinium cations exhibit lower melting points and higher conductivity than chloride-based analogs .
Biological Activity
3-Phenyl-azetidine tosylate is a compound that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biomolecules, and relevant case studies.
- Molecular Formula : C11H13N2O3S
- Molecular Weight : 253.29 g/mol
- CAS Number : [Not provided in search results]
The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a tosylate group that enhances its reactivity in various biological contexts.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can lead to:
- Enzyme Inhibition : The tosylate group can participate in nucleophilic substitution reactions, potentially inhibiting enzyme activity.
- Receptor Modulation : The phenyl group may facilitate binding to various receptors, influencing signaling pathways.
Antimicrobial Activity
Research has indicated that azetidine derivatives exhibit antimicrobial properties. A study on structurally similar compounds demonstrated that modifications on the azetidine ring could enhance antibacterial activity against Gram-positive and Gram-negative bacteria. Although specific data on this compound is limited, it is hypothesized that its structure may confer similar properties.
Anticancer Potential
Azetidines have been investigated for their potential anticancer effects. In vitro studies suggest that compounds with azetidine structures can induce apoptosis in cancer cells by disrupting cellular signaling pathways. For this compound, the presence of the phenyl group could enhance lipophilicity, allowing better cell membrane penetration and increased efficacy.
Case Studies
- Study on Azetidine Derivatives : A comprehensive investigation into various azetidine derivatives revealed that modifications to the azetidine core significantly affect their biological activities. For instance, derivatives with electron-withdrawing groups showed enhanced cytotoxicity against cancer cell lines compared to their unsubstituted counterparts .
- Mechanistic Insights : Research exploring the mechanism of action for related compounds indicated that azetidines could act as inhibitors of key enzymes involved in metabolic pathways, leading to altered cellular metabolism in cancer cells .
- Synthetic Applications : The synthesis of this compound has been studied for its utility as a precursor in the development of more complex bioactive molecules. Its ability to undergo nucleophilic substitution reactions makes it a valuable building block in medicinal chemistry .
Comparison with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| This compound | Azetidine derivative | Potential antimicrobial and anticancer |
| cis-1-Boc-2-hydroxymethyl-4-vinyl-azetidine | Azetidine derivative | Investigated for organic synthesis applications |
| (S)-2-(Azetidin-2-yl)ethan-1-ol | Azetidine derivative | Studied for interactions with biomolecules |
Q & A
Q. What are the recommended synthetic protocols for 3-phenyl-azetidine tosylate, and how can purity be optimized?
The synthesis of azetidine tosylate derivatives typically involves ring-closure reactions or acid-catalyzed rearrangements. For example, pyridinium tosylate or triethylammonium tosylate can act as mild acid catalysts in ether or dichloromethane under ambient conditions, enabling efficient ring formation with minimal side reactions . To optimize purity:
- Use high-purity starting materials (≥95%) and inert atmospheres to prevent oxidation.
- Employ column chromatography or recrystallization (e.g., using acetone/water mixtures) for post-synthetic purification.
- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC with UV detection (λ = 254 nm).
Q. How should researchers characterize the structural and thermal stability of this compound?
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : Analyze H and C spectra to confirm azetidine ring integrity and tosylate counterion presence (e.g., aromatic protons at δ 7.6–7.8 ppm for the tosyl group) .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., ESI-MS for [M+H] or [M−Tos] ions).
- Thermogravimetric Analysis (TGA) : Assess thermal stability by monitoring mass loss at elevated temperatures (e.g., decomposition above 200°C).
- Differential Scanning Calorimetry (DSC) : Identify melting points and phase transitions.
Q. What are the critical handling and storage protocols for this compound in laboratory settings?
- Storage : Store at −20°C in airtight, light-resistant containers under nitrogen to prevent hygroscopic degradation .
- Handling : Use gloves and fume hoods to avoid skin contact or inhalation. Pre-screen for sensitivity to light, oxygen, or moisture via accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks).
- Solubility : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) for reaction compatibility .
Advanced Research Questions
Q. How can computational modeling predict the electronic properties of this compound for material science applications?
Density Functional Theory (DFT) simulations can elucidate electronic characteristics:
- Calculate HOMO-LUMO gaps to assess charge-transfer potential (e.g., for organic semiconductors or conductive polymers like PEDOT:tosylate) .
- Simulate electrostatic potential maps to identify nucleophilic/electrophilic sites for functionalization .
- Validate computational results with experimental data (e.g., UV-Vis spectroscopy for bandgap alignment).
Q. What methodological approaches resolve contradictions in reaction yield data for azetidine tosylate derivatives?
Contradictions often arise from impurities or reaction condition variability. Mitigation strategies include:
- Outlier Analysis : Pre-screen reaction components (e.g., solvent purity, catalyst activity) and exclude anomalous data points via Grubbs’ test .
- Design of Experiments (DoE) : Systematically vary parameters (temperature, stoichiometry) to identify critical factors.
- Reproducibility Checks : Replicate reactions in triplicate under controlled conditions (e.g., inert atmosphere, standardized equipment).
Q. How can researchers design azetidine tosylate derivatives with enhanced bioactivity or reduced toxicity?
- Structure-Activity Relationship (SAR) Studies : Modify the azetidine ring (e.g., fluorination at the 3-position) or tosylate counterion to alter pharmacokinetics .
- Toxicity Profiling : Use in vitro assays (e.g., MTT for cytotoxicity) and in vivo models to assess acute/chronic effects.
- Metabolic Stability : Evaluate hepatic microsomal clearance rates to predict bioavailability .
Q. What advanced analytical techniques are suitable for studying degradation pathways of this compound?
- High-Resolution Mass Spectrometry (HR-MS) : Identify degradation products (e.g., hydrolysis of the azetidine ring).
- X-ray Photoelectron Spectroscopy (XPS) : Monitor chemical state changes in sulfur (tosylate) or nitrogen (azetidine) atoms.
- Kinetic Studies : Track degradation rates under stress conditions (pH, temperature) using HPLC-MS .
Methodological Considerations
Q. How should researchers address local skin reactions (LSRs) when handling azetidine tosylates in biological studies?
- In Vitro Models : Use reconstructed human epidermis (RhE) to assess irritation potential.
- Mitigation Strategies : Formulate compounds with biocompatible excipients (e.g., PEGs) to reduce erythema or burning .
- Safety Protocols : Follow OECD guidelines for topical application studies, including dose escalation and histopathological analysis.
Q. What are the best practices for integrating azetidine tosylates into polymer-based lab-on-chip systems?
- Fabrication : Use lithography to pattern electrodes (e.g., Au or PEDOT:tosylate) on polymer substrates (e.g., TOPAS) for electrochemical sensing .
- Compatibility Testing : Assess solvent resistance (e.g., to acetone during resist removal) and thermal stability during device assembly.
Data Contradiction Analysis
Q. How can conflicting data on the efficacy of tosylate salts in different solvent systems be resolved?
- Solvent Screening : Compare reaction outcomes in polar vs. non-polar solvents (e.g., dichloromethane vs. THF).
- Mechanistic Studies : Use O isotopic labeling or kinetic isotope effects to probe reaction pathways .
- Collaborative Validation : Cross-verify results with independent laboratories using standardized protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
